molecular formula C14H14N4O3S B2849978 N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946207-63-2

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2849978
CAS RN: 946207-63-2
M. Wt: 318.35
InChI Key: VIWRRUKHKMBWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The thiazole nucleus within the compound is known for its antimicrobial properties. It can block the biosynthesis of certain bacterial lipids, which is a crucial mechanism in combating bacterial infections . This compound could potentially be used to develop new antimicrobial agents that work against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance.

Anticancer Agent

Thiazole derivatives have been studied for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7) . The compound may be optimized for use as an anticancer agent, possibly offering a new avenue for cancer treatment, especially for drug-resistant strains.

Molecular Docking Studies

Molecular docking studies of thiazole derivatives have shown promising results in identifying potential lead compounds for drug design . The compound’s structure could be analyzed to determine its binding affinity with various cancer or bacterial targets, aiding in the rational design of new therapeutic agents.

Antibacterial Hybrid Molecules

Research has indicated that combining thiazole with other antibacterial groups can lead to the development of hybrid molecules with enhanced antibacterial activity . This compound could be part of a new class of hybrid antimicrobials, working in conjunction with other agents to provide a multifaceted approach to bacterial infections.

Cell-Penetrating Peptide Complexes

The compound could be investigated for its ability to form complexes with cell-penetrating peptides, such as octaarginine. These complexes have shown increased antibacterial activity and faster killing kinetics, which could be beneficial in developing more effective antibacterial therapies .

Antitumor Activities

Thiazole compounds have been associated with various medicinal properties, including antitumor activities . The compound could be explored for its potential use in treating malignancies, possibly through mechanisms involving the disruption of cell growth pathways.

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-11(16-8-3-4-8)6-9-7-22-14(17-9)18-13(21)10-2-1-5-15-12(10)20/h1-2,5,7-8H,3-4,6H2,(H,15,20)(H,16,19)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWRRUKHKMBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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